molecular formula C16H17N5O8S B12921264 Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- CAS No. 79953-06-3

Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)-

Cat. No.: B12921264
CAS No.: 79953-06-3
M. Wt: 439.4 g/mol
InChI Key: INVKIYJKPWRXOU-ORXWAGORSA-N
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Description

Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- is a complex organic compound with a molecular weight of 439.399 This compound is characterized by the presence of a benzenesulfonic acid group attached to a purine derivative, which includes a ribofuranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- involves multiple steps. One common method starts with the preparation of the purine derivative, which is then coupled with the benzenesulfonic acid group. The reaction conditions typically involve the use of solvents like pyridine and catalysts such as triethylamine (TEA) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Pyridine, ethanol, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)- is unique due to its complex structure, which combines a benzenesulfonic acid group with a purine derivative and a ribofuranosyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

79953-06-3

Molecular Formula

C16H17N5O8S

Molecular Weight

439.4 g/mol

IUPAC Name

4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]benzenesulfonic acid

InChI

InChI=1S/C16H17N5O8S/c17-16-19-13-9(14(25)20-16)18-12(6-1-3-7(4-2-6)30(26,27)28)21(13)15-11(24)10(23)8(5-22)29-15/h1-4,8,10-11,15,22-24H,5H2,(H,26,27,28)(H3,17,19,20,25)/t8-,10-,11-,15-/m1/s1

InChI Key

INVKIYJKPWRXOU-ORXWAGORSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)S(=O)(=O)O

Origin of Product

United States

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